![molecular formula C14H11N3OS2 B2390364 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 477326-81-1](/img/structure/B2390364.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is a compound that has been studied in the context of its potential biological activity . It has been found in complex with the ITK kinase domain, a component of the T-cell receptor signaling cascade .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using X-ray diffraction . The compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Aplicaciones Científicas De Investigación
Antitumor Agents
Research by Yoshida et al. (2005) focused on the synthesis of benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, demonstrating potent antitumor activities. Their study highlighted the design and synthesis of a biologically stable derivative showing significant in vivo tumor growth inhibition, emphasizing the potential of such compounds in cancer therapy (Masao Yoshida et al., 2005).
Antimicrobial Activities
Nam et al. (2010) synthesized a series of benzothiazole derivatives, including compounds similar to this compound, and evaluated them for cytotoxic and antimicrobial activities. Their findings revealed that two compounds demonstrated significant cytotoxicity against three cancer cell lines while showing moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (N. Nam et al., 2010).
Synthesis of Novel Organic Compounds
Wang et al. (2008) developed a copper-catalyzed intramolecular cyclization process to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions. Their research contributes to the broader field of organic synthesis by providing efficient methods to generate compounds with potential biological activities (Junke Wang et al., 2008).
Mecanismo De Acción
Biochemical Pathways
Compounds with a benzothiazole structure have been associated with anti-tubercular activity . They inhibit the growth of M. tuberculosis, suggesting that they may interfere with the biochemical pathways of this bacterium .
Result of Action
Benzothiazole derivatives have shown promising results in inhibiting the growth ofM. tuberculosis , suggesting potential antimicrobial effects.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-12(8-5-6-8)17-14-16-10(7-19-14)13-15-9-3-1-2-4-11(9)20-13/h1-4,7-8H,5-6H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUDXWHBQUYANS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

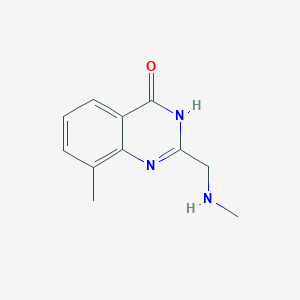
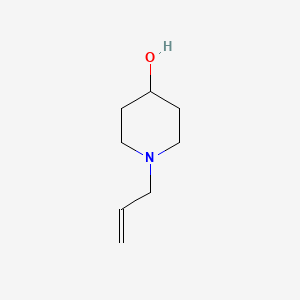
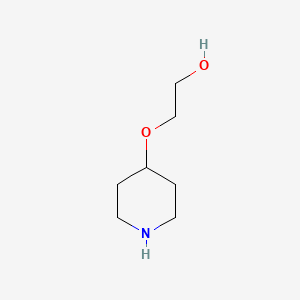
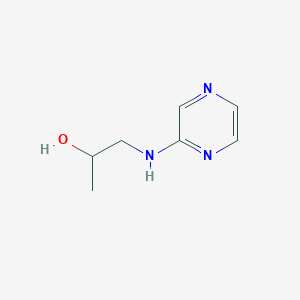
![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]pyridazine-3-thiol](/img/structure/B2390289.png)
![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)
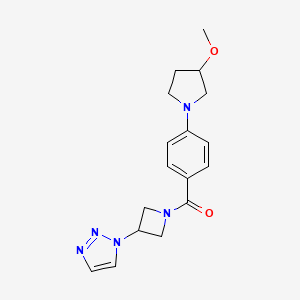
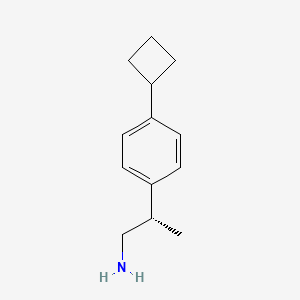
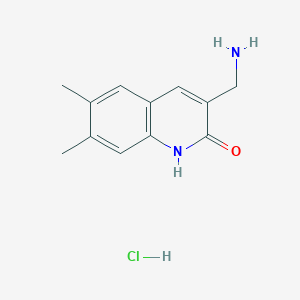
![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)
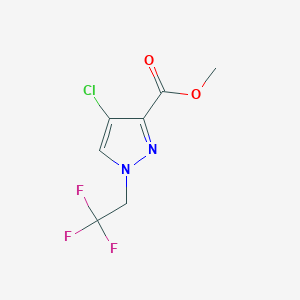
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)
![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)